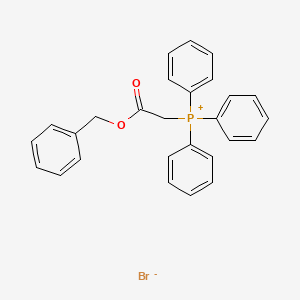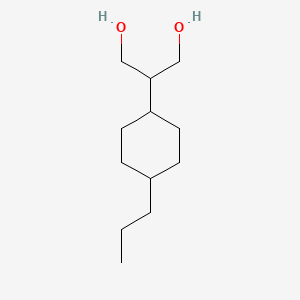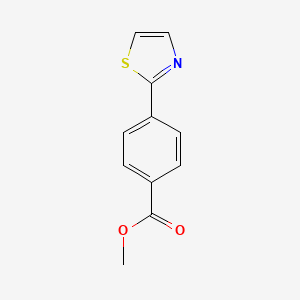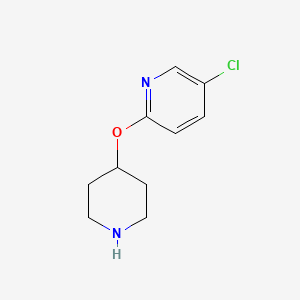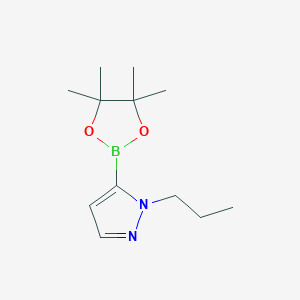![molecular formula C11H10O2 B1589576 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one CAS No. 448964-30-5](/img/structure/B1589576.png)
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one
Overview
Description
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol It is a member of the indeno-furan family, characterized by a fused ring structure that includes both furan and indene moieties
Preparation Methods
The synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of cyclopentadiene with maleic anhydride, followed by a series of cyclization and reduction steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one can be compared with other similar compounds, such as:
1,2,6,7-Tetrahydro-8H-indeno[5,4-B]furan-8-one: This compound has a similar fused ring structure but differs in the position of the furan ring.
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-B]furan-8-yl)ethanamine: This compound contains an additional ethanamine group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-2-1-7-5-8-3-4-13-11(8)6-9(7)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYYUBIBRNIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=C(CCO3)C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471635 | |
| Record name | 2,3,5,6-TETRAHYDRO-7H-INDENO[5,6-B]FURAN-7-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448964-30-5 | |
| Record name | 2,3,5,6-TETRAHYDRO-7H-INDENO[5,6-B]FURAN-7-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
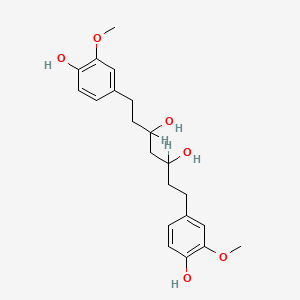
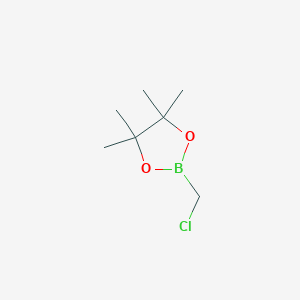
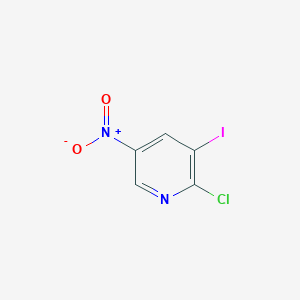
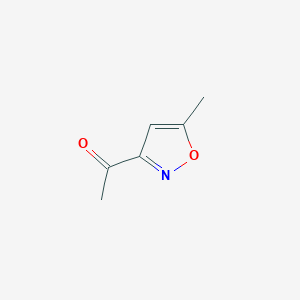
![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)

